Mono(2-ethyl-5-oxohexyl)phthalate
Overview
Description
Mono(2-ethyl-5-oxohexyl)phthalate is a phthalic acid monoester obtained by the formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of 2-ethyl-5-oxohexan-1-ol . It is a metabolite of di(2-ethylhexyl)phthalate, which is commonly used as a plasticizer in various industrial applications .
Mechanism of Action
Target of Action
Mono(2-ethyl-5-oxohexyl)phthalate, also known as MEOHP, is a metabolite of the common environmental toxin phthalates . It is known to interact with various targets in the body, particularly those involved in endocrine and neurological functions . MEOHP has been found to bind to the ligand binding pocket of peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation .
Mode of Action
MEOHP interacts with its targets, such as PPARγ, leading to activation-associated conformational changes . This interaction can affect the hormone balance of the organism by interfering with hormone synthesis, transport, and metabolism . It can also alter the development and function of hormone-dependent structures within the nervous system .
Biochemical Pathways
MEOHP can dysregulate various biochemical pathways. For instance, it can dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . It can also interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Pharmacokinetics
The pharmacokinetics of MEOHP involves its distribution, metabolism, and excretion. As a metabolite of di(2-ethylhexyl) phthalate (DEHP), MEOHP is produced in the body through the metabolic breakdown of DEHP
Result of Action
The action of MEOHP can lead to various molecular and cellular effects. It has been associated with neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior . MEOHP can also induce reproductive damage, depressed leukocyte function, and even cancer . Furthermore, it has been linked to diabetes and insulin resistance, obesity, metabolic disorders, and immune disorders .
Action Environment
The action of MEOHP can be influenced by various environmental factors. People are exposed to phthalates like MEOHP through the consumption of contaminated foods and by breathing in air that contains phthalate vapors or dusts . The presence of phthalates in various consumer products, including food packing materials, toys, gloves, medical devices, and personal care products, contributes to their widespread environmental distribution .
Biochemical Analysis
Biochemical Properties
Mono(2-ethyl-5-oxohexyl)phthalate interacts with various biomolecules. It has been found to bind productively to the peroxisome proliferator-activated receptor gamma (PPARγ) . This binding leads to typical activation-associated conformational changes .
Cellular Effects
This compound has been associated with various cellular effects. It has been linked to male reproductive issues . Inhaling phthalates can irritate the nose and throat causing coughing and wheezing, headache, dizziness, and nausea . Phthalates have been classified as endocrine disruptors which may cause reproductive damage, depressed leukocyte function, and even cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ligand binding pocket of PPARγ . This binding leads to typical activation-associated conformational changes, as observed with its endogenous ligand 15Δ-PGJ2 . Furthermore, the reporter gene assay confirmed productive interaction .
Metabolic Pathways
This compound is involved in metabolic pathways as a human xenobiotic metabolite . It is a metabolite produced by metabolism of a xenobiotic compound in humans
Preparation Methods
Mono(2-ethyl-5-oxohexyl)phthalate can be synthesized through the esterification of phthalic acid with 2-ethyl-5-oxohexan-1-ol. The reaction typically involves the use of an acid catalyst and is carried out under reflux conditions to drive the reaction to completion . Industrial production methods often involve the use of large-scale reactors and continuous processing techniques to ensure high yield and purity of the product .
Chemical Reactions Analysis
Mono(2-ethyl-5-oxohexyl)phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more oxidized metabolites.
Reduction: It can be reduced to form less oxidized metabolites.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mono(2-ethyl-5-oxohexyl)phthalate is used in various scientific research applications, including:
Comparison with Similar Compounds
Mono(2-ethyl-5-oxohexyl)phthalate is similar to other phthalate metabolites such as:
Mono(2-ethylhexyl)phthalate: Another metabolite of di(2-ethylhexyl)phthalate, commonly found in human urine.
Mono(2-ethyl-5-hydroxyhexyl)phthalate: An oxidative metabolite of di(2-ethylhexyl)phthalate, also used as a biomarker for human exposure assessment.
What sets this compound apart is its specific structure and the unique metabolic pathways it undergoes, making it a valuable compound for studying the effects of phthalate exposure on human health .
Properties
IUPAC Name |
2-(2-ethyl-5-oxohexoxy)carbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-3-12(9-8-11(2)17)10-21-16(20)14-7-5-4-6-13(14)15(18)19/h4-7,12H,3,8-10H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWNFKHKKHNSSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865994 | |
Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40321-98-0 | |
Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40321-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040321980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mono(2-ethyl-5-oxohexyl)phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ETHYL-5-OXOHEXYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J8J8977X9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MEOHP interact with the body, and what are its potential downstream effects?
A1: MEOHP, along with its precursor mono(2-ethylhexyl)phthalate (MEHP), can bind to the peroxisome proliferator-activated receptor gamma (PPARγ). [] This interaction can lead to alterations in lipid metabolism, potentially impacting glucose homeostasis and insulin sensitivity. [] Epidemiological studies have linked DEHP exposure to adverse effects on glucose homeostasis and insulin sensitivity, suggesting a potential role for MEOHP in these effects. []
Q2: What is the relationship between MEOHP levels and preterm birth?
A2: Studies have demonstrated a positive association between higher urinary concentrations of MEOHP during pregnancy and an increased risk of preterm birth, particularly spontaneous preterm birth. [, ] This suggests that exposure to DEHP, and consequently its metabolite MEOHP, may be a risk factor for preterm delivery.
Q3: Does MEOHP impact fetal growth?
A3: Research indicates that higher prenatal exposure to MEOHP, as reflected by maternal urinary levels, is associated with reduced fetal growth parameters like birth weight. [, ] This observation raises concerns about the potential long-term health consequences of prenatal MEOHP exposure.
Q4: Are there specific health concerns for infants exposed to MEOHP?
A4: Premature infants in neonatal intensive care units (NICUs) often experience significantly higher exposure to DEHP, and consequently MEOHP, due to the extensive use of medical devices containing DEHP. [, ] Their developing organs and systems may be more vulnerable to the potential adverse effects of MEOHP exposure.
Q5: How does MEOHP exposure relate to childhood asthma?
A5: Elevated levels of MEOHP in the urine of children have been significantly associated with diagnosed asthma. [] This link implies that DEHP exposure, and subsequently its metabolite MEOHP, might contribute to the development or exacerbation of asthma in children.
Q6: Are there potential reproductive health concerns associated with MEOHP exposure?
A6: Research suggests a potential link between MEOHP exposure and:
- Reduced oocyte yield and quality: Higher MEOHP levels in follicular fluid have been associated with a decrease in the number of oocytes retrieved and the number of mature oocytes, potentially impacting IVF outcomes. []
- Uterine leiomyoma: Studies have found a positive association between increased levels of MEOHP and the presence of uterine leiomyoma in women. []
Q7: What are the most suitable biomarkers for assessing DEHP exposure, considering MEOHP?
A8: While mono(2-ethylhexyl)phthalate (MEHP) is a primary DEHP metabolite, research indicates that urinary levels of MEOHP and mono(2-ethyl-5-hydroxyhexyl)phthalate (MEHHP), both oxidative metabolites of MEHP, are more sensitive biomarkers for evaluating DEHP exposure. [] This heightened sensitivity is attributed to their higher urinary concentrations and their origin from DEHP metabolism.
Q8: What is the impact of storage time and temperature on MEOHP levels in urine samples?
A9: Research demonstrates that storing urine samples, even at low temperatures (-20°C), can lead to a decrease in MEOHP concentrations over time. [] This highlights the importance of proper sample handling and storage protocols to ensure accurate measurement of MEOHP levels in biomonitoring studies.
Q9: How does shellfish consumption relate to urinary MEOHP levels?
A10: Studies have observed higher concentrations of several urinary phthalate metabolites, including MEOHP, in individuals who frequently consume shellfish. [] This association suggests that shellfish consumption may be a significant source of exposure to DEHP, and subsequently MEOHP, potentially due to the bioaccumulation of phthalates in marine organisms.
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